

# ketamine's influence on brain-derived neurotrophic factor (BDNF) pathways

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An In-depth Technical Guide to Ketamine's Influence on Brain-Derived Neurotrophic Factor (BDNF) Pathways

Audience: Researchers, Scientists, and Drug Development Professionals

### **Executive Summary**

Ketamine, a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist, has garnered significant attention for its rapid and robust antidepressant effects, particularly in treatment-resistant depression.[1] A central mechanism underlying these effects is the profound influence of ketamine on neurotrophic signaling cascades, most notably the Brain-Derived Neurotrophic Factor (BDNF) pathway.[2] Unlike traditional antidepressants that gradually increase BDNF expression over weeks, ketamine triggers a rapid, transient surge in glutamate transmission, leading to the swift release and synthesis of BDNF.[1][3] This initiates a cascade of intracellular events that enhance synaptic plasticity, promote synaptogenesis, and ultimately reverse the synaptic deficits associated with depression. This document provides a detailed examination of the molecular pathways involved, a summary of key quantitative findings, descriptions of relevant experimental protocols, and visual diagrams of the core signaling mechanisms.

## Core Molecular Mechanism: From NMDA Receptor Blockade to BDNF Release

### Foundational & Exploratory





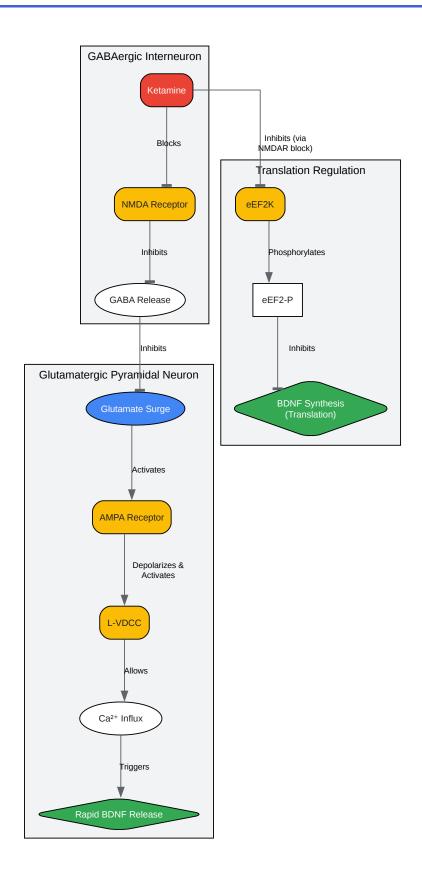
The primary action of ketamine is the blockade of NMDA receptors. The leading hypothesis suggests that ketamine preferentially blocks NMDA receptors on inhibitory GABAergic interneurons.[2][4] This action reduces the inhibitory tone on glutamatergic pyramidal neurons, resulting in a surge of glutamate release into the synapse.[3][5]

This glutamate burst preferentially activates  $\alpha$ -amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, leading to postsynaptic membrane depolarization.[2][6] This depolarization triggers the opening of L-type voltage-dependent calcium channels (L-VDCCs), causing a rapid influx of calcium.[3][7] The rise in intracellular calcium is a critical step that stimulates the release of pre-existing BDNF vesicles.[1][8]

Concurrently, ketamine promotes the synthesis of new BDNF through at least two key mechanisms:

- Deinhibition of eEF2 Kinase (eEF2K): Under basal conditions, tonically active NMDA receptors maintain calcium influx that activates eEF2K. This kinase then phosphorylates eukaryotic elongation factor 2 (eEF2), which stalls ribosomal translocation and inhibits protein synthesis, including that of BDNF.[9][10] By blocking NMDA receptors, ketamine reduces eEF2K activity, leading to the dephosphorylation of eEF2 and a lifting of this translational brake, thereby promoting rapid BDNF synthesis.[1][5][11]
- Inhibition of Glycogen Synthase Kinase-3 (GSK-3): Ketamine administration leads to the inhibitory serine phosphorylation of GSK-3α and GSK-3β.[12][13] Inhibition of GSK-3 is necessary for ketamine's antidepressant effects and contributes to the augmentation of AMPA receptor signaling and mTOR activation, which are downstream of BDNF.[12][14]





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**Caption:** Initial molecular events following ketamine administration.

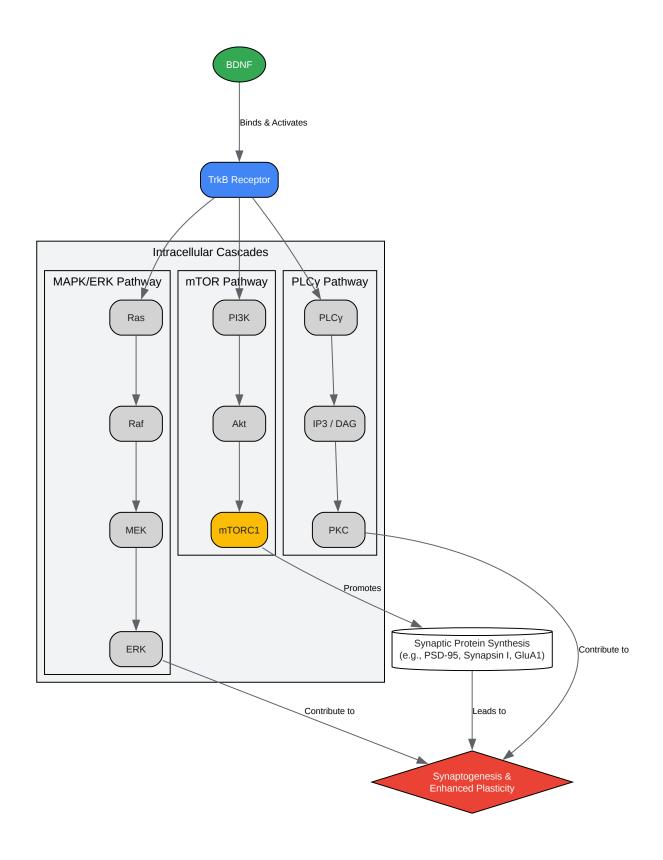


### **BDNF-TrkB Downstream Signaling**

Once released, BDNF binds to its high-affinity receptor, Tropomyosin receptor kinase B (TrkB). [15] This binding induces receptor dimerization and autophosphorylation, initiating several critical intracellular signaling cascades that collectively promote synaptogenesis and neuronal plasticity.[1][16]

- PI3K-Akt-mTOR Pathway: This is arguably the most critical pathway for ketamine's rapid antidepressant effects.[7] Activated TrkB recruits and activates Phosphoinositide 3-kinase (PI3K), which in turn activates Akt. Akt then activates the mammalian Target of Rapamycin Complex 1 (mTORC1).[3][17] mTORC1 is a central regulator of protein synthesis.[18] It phosphorylates downstream targets like p70S6K and 4E-BP1 to increase the translation of synaptic proteins such as PSD-95, Synapsin I, and AMPA receptor subunit GluA1, which are essential for building new dendritic spines.[7][17]
- MAPK/ERK Pathway: The Ras-Raf-MEK-ERK (Mitogen-Activated Protein Kinase) pathway is also activated by TrkB.[1] This pathway is involved in gene expression and cell survival and contributes to the structural and functional changes underlying synaptic plasticity.[15]
- PLCy Pathway: Phospholipase C gamma (PLCy) is another direct target of activated TrkB.[1]
   PLCy activation leads to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), which modulate intracellular calcium levels and activate Protein Kinase C (PKC), further influencing synaptic function.





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Caption: Downstream signaling pathways activated by BDNF-TrkB binding.



### **Quantitative Data on Ketamine's Effect on BDNF**

The effect of ketamine on peripheral BDNF levels in humans has been a key area of investigation, though results are somewhat mixed, likely due to differences in timing, patient populations, and assay methods.[1][19] Preclinical studies provide more direct evidence of changes within specific brain regions.

### Table 1: Human Clinical Studies - Peripheral BDNF Levels



Study Population	Ketamine Dose & Administrat ion	Sample Type	Time Point	Finding	Citation(s)
Treatment- Resistant Depression (TRD)	0.5 mg/kg IV over 40 min	Plasma	2 hours & 24 hours post- infusion	Significant increase in BDNF levels at both time points.	[1][20]
TRD	0.5 mg/kg IV	Plasma	230 minutes post-infusion	Significant increase in BDNF levels compared to baseline.	[1][20]
TRD	0.5 mg/kg IV	Plasma	240 minutes post-infusion	Significant increase in BDNF levels in responders vs. non-responders.	[1][20]
TRD	0.5 mg/kg or 0.25 mg/kg (esketamine) IV	Serum	24 hours & 72 hours post-infusion	No significant differences in BDNF levels from baseline.	[1][19]
Bipolar Depression	0.5 mg/kg IV	Serum	Post-infusion	Decrease in BDNF levels, which correlated with a reduction in suicidal ideation.	[1]



Table 2: Preclinical Studies - Central & Cellular BDNF-

Related Changes

Animal Model	Ketamine Dose & Administrat ion	Brain Region <i>l</i> Cell Type	Time Point	Finding	Citation(s)
Mice	10 mg/kg i.p.	Hippocampus & Prefrontal Cortex	30 & 60 minutes	Robust increase in inhibitory serine-phosphorylati on of GSK-3α and GSK-3β.	[13]
Rat Primary Cortical Neurons	0.5 μΜ	Culture Media	15 min, 60 min, 6 hours	Significant increase in released BDNF into the media at all time points.	[8]
Rats	25 mg/kg for 7 days	Hippocampus	1 & 6 hours post-last injection	Decrease in BDNF protein levels.	[21]
Mice	Not specified	Hippocampus	Not specified	Increased ratio of phosphorylat ed TrkB (p-TrkB) to total TrkB.	[22]

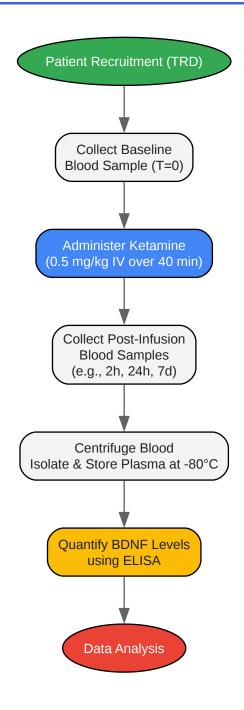
### **Experimental Protocols**



### Protocol 1: Human Intravenous Infusion and Peripheral BDNF Measurement

- Objective: To measure changes in peripheral BDNF levels following a single intravenous infusion of ketamine in patients with treatment-resistant depression.
- Subjects: Patients diagnosed with TRD, often screened to be non-responsive to at least two
  previous antidepressant trials.
- Procedure:
  - Baseline: A baseline blood sample is collected via venipuncture into an EDTA tube.
  - Infusion: Ketamine is administered at a sub-anesthetic dose, typically 0.5 mg/kg of body weight, via a continuous intravenous infusion over 40 minutes.[1][20]
  - Post-Infusion Sampling: Additional blood samples are collected at specified time points post-infusion, such as 120 minutes, 230 minutes, 24 hours, and 7 days.[1][19][20]
  - Sample Processing: Blood is centrifuged to separate plasma. Plasma is then aliquoted and stored at -80°C until analysis.
  - Analysis: BDNF concentrations in the plasma are quantified using a commercial enzymelinked immunosorbent assay (ELISA) kit (e.g., Promega BDNF Emax® Immunoassay System).[8]





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Caption: Workflow for a human clinical trial measuring peripheral BDNF.

## Protocol 2: In Vitro BDNF Release from Primary Neuronal Cultures

 Objective: To directly measure ketamine-stimulated BDNF release from neurons and test the involvement of AMPA receptors and L-VDCCs.[8]



#### Methodology:

- Cell Culture: Primary cortical neurons are harvested from E18 rat embryos, dissociated, and plated on polylysine-coated plates. Cells are maintained in a serum-free neurobasal medium for 10 days in vitro.[8]
- Antibody Incubation: The medium is changed to one containing an anti-BDNF neutralizing antibody (e.g., 2 μg/mL) to capture any released BDNF.
- Blockade (Optional): To test pathway dependency, specific wells are pre-incubated for 20 minutes with an AMPA receptor antagonist (e.g., 50 μM NBQX) or an L-VDCC blocker (e.g., 10 μM verapamil).[8]
- $\circ$  Ketamine Stimulation: Neurons are treated with ketamine (e.g., 0.5  $\mu$ M) for a specified duration (e.g., 15 minutes).[8]
- Immunoprecipitation: The culture medium is collected. Protein G-sepharose beads are used to immunoprecipitate the BDNF-antibody complexes.
- Quantification: The amount of BDNF in the immunoprecipitates is measured using a BDNF ELISA kit.[8]

### **Conclusion and Future Directions**

The evidence strongly indicates that ketamine's rapid antidepressant effects are mediated, in large part, through its ability to quickly mobilize the BDNF system. By disinhibiting glutamate release, ketamine triggers a cascade involving AMPA receptor activation, BDNF release, TrkB receptor signaling, and ultimately, the mTORC1-dependent synthesis of synaptic proteins. This leads to a rapid increase in synaptogenesis and a reversal of the synaptic deficits implicated in depression.

While the core pathways are increasingly well-understood, several areas warrant further investigation. The variability in human peripheral BDNF findings suggests that timing is critical and that peripheral measurements may not fully reflect the dynamic, localized changes occurring within specific brain circuits.[19] Furthermore, the precise interplay between the various downstream signaling arms (mTOR, MAPK, PLCy) and the role of other molecules like GSK-3 require deeper exploration.[12] The development of novel therapeutics that can



selectively target key nodes in this pathway, such as TrkB agonists or mTORC1 activators, holds promise for creating rapid-acting antidepressants with a more favorable safety profile than ketamine itself.[18]

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